N4-Acetyl-3'-O-acetyl-2'-deoxycytidine
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Overview
Description
N4-Acetyl-3'-O-acetyl-2'-deoxycytidine is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetamido group, an oxopyrimidinyl moiety, and an oxolan ring with a hydroxymethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-Acetyl-3'-O-acetyl-2'-deoxycytidine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a pyrimidine derivative with an oxolan ring precursor under acidic or basic conditions. The reaction is often catalyzed by a suitable acid or base to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N4-Acetyl-3'-O-acetyl-2'-deoxycytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N4-Acetyl-3'-O-acetyl-2'-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N4-Acetyl-3'-O-acetyl-2'-deoxycytidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N4-Acetyl-3'-O-acetyl-2'-deoxycytidine can be compared with other similar compounds, such as:
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate: Differing by the presence of an amino group instead of an acetamido group.
[(2R,3S,5R)-5-(4-hydroxy-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate: Differing by the presence of a hydroxy group instead of an acetamido group.
These comparisons highlight the unique structural features and potential functional differences of this compound.
Properties
Molecular Formula |
C13H17N3O6 |
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Molecular Weight |
311.29 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C13H17N3O6/c1-7(18)14-11-3-4-16(13(20)15-11)12-5-9(21-8(2)19)10(6-17)22-12/h3-4,9-10,12,17H,5-6H2,1-2H3,(H,14,15,18,20)/t9-,10+,12+/m0/s1 |
InChI Key |
URRCDYLSABOZNS-HOSYDEDBSA-N |
SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)OC(=O)C |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)OC(=O)C |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)OC(=O)C |
Origin of Product |
United States |
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